1-(Bromomethyl)-3-(difluoromethyl)benzene
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Overview
Description
1-(Bromomethyl)-3-(difluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group and a difluoromethyl group
Mechanism of Action
Target of Action
It’s known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
It’s known that difluoromethyl groups can be used to modify heterocycles via a radical process . This suggests that the compound might interact with its targets through radical mechanisms, leading to the formation of difluoromethyl-substituted scaffolds.
Biochemical Pathways
Difluoromethylation is known to be involved in the construction of diverse fluorine-containing heterocycles . These heterocycles are key components of various biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular biochemistry.
Pharmacokinetics
The compound’s molecular weight and other physical properties can influence its pharmacokinetics
Result of Action
The ability of the compound to functionalize heterocycles suggests that it could have significant effects on cellular function and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives of the benzene ring.
Scientific Research Applications
1-(Bromomethyl)-3-(difluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethyl)benzene
- 1-(Bromomethyl)-4-(difluoromethyl)benzene
- 1-(Bromomethyl)-2-(difluoromethoxy)benzene
Comparison: 1-(Bromomethyl)-3-(difluoromethyl)benzene is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-position substitution may offer distinct electronic and steric effects, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-(bromomethyl)-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPJRZWCZMUGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718310 |
Source
|
Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263178-51-3 |
Source
|
Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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